molecular formula C19H23N7O B2662847 1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1058232-41-9

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No. B2662847
M. Wt: 365.441
InChI Key: LWCTZUFJWFWOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a triazolopyrimidine moiety, which is a fused ring system containing a triazole ring and a pyrimidine ring . It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenylbutanone moiety, which is a four-carbon chain with a phenyl group and a ketone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the rings and functional groups. The presence of the nitrogen atoms in the triazolopyrimidine and piperazine rings could allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone functional group, which is electrophilic and can undergo nucleophilic addition reactions. The nitrogen atoms in the rings could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the potential for hydrogen bonding could affect its solubility .

Scientific Research Applications

Synthesis and Antagonist Activity

The compound under discussion is related to a class of molecules that have been explored for their potential in synthesizing antagonists targeting the 5-HT2 receptor. For instance, research by Watanabe et al. (1992) highlights the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. This suggests a potential pathway for developing therapeutic agents targeting specific neurotransmitter systems (Watanabe et al., 1992).

Antihypertensive Potential

Another area of interest is the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines for antihypertensive applications. Bayomi et al. (1999) synthesized a series of these compounds, showing promising antihypertensive activity. This aligns with the broader search for novel antihypertensive agents and highlights the versatility of triazolo[4,5-d]pyrimidin derivatives in medicinal chemistry (Bayomi et al., 1999).

Antimicrobial and Antitumor Agents

The antimicrobial and antitumor potential of triazolo[4,5-d]pyrimidin derivatives is another significant area. El-Bendary et al. (1998) reported on the synthesis of thiazolopyrimidines as potential antimicrobial and antitumor agents, showing some compounds with promising activity. This research underpins the ongoing search for new therapeutic agents in the fight against infectious diseases and cancer (El-Bendary et al., 1998).

Advanced Synthesis Techniques

Furthermore, Baklykov et al. (2019) demonstrated the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide, showcasing an innovative approach to synthesizing triazolopyrimidin derivatives. This technique offers a more environmentally friendly and potentially more efficient method of synthesis, indicating the compound's role in advancing synthetic chemistry methodologies (Baklykov et al., 2019).

Overview of Pharmacological Applications

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods for its production .

properties

IUPAC Name

1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-3-15(14-7-5-4-6-8-14)19(27)26-11-9-25(10-12-26)18-16-17(20-13-21-18)24(2)23-22-16/h4-8,13,15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCTZUFJWFWOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.